rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
2137544-92-2 |
|---|---|
Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
(1S,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11)/t3-,5-/m0/s1 |
InChI Key |
MVNRGPSCFHXBBA-UCORVYFPSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O |
Canonical SMILES |
CC1(CC1C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The nitrogen ylide approach, exemplified by the synthesis of pyrimidinyl cyclopropane carboxylic acids, involves a palladium-catalyzed conjugate addition followed by cyclopropanation. For rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, the reaction begins with the formation of a nitrogen ylide from tert-butyl bromoacetate and DABCO in acetonitrile. The ylide reacts with a vinyl trifluoromethyl precursor (e.g., 4-methyl-2-vinylpyrimidine) in the presence of cesium carbonate at 80°C for 20 hours. This method achieves a 58% yield over three steps, with the cyclopropanation step itself yielding 70–80%.
Key advantages include mild conditions and compatibility with sensitive functional groups. However, the requirement for anhydrous solvents and precise stoichiometry of Cs₂CO₃ introduces scalability challenges. The stereochemical outcome is influenced by the ylide’s configuration, favoring the trans-cyclopropane isomer due to steric hindrance during ring closure.
Chiral Resolution Techniques
Racemic mixtures produced via this route are resolved using chiral amines such as (S)-1-(1-naphthyl)ethylamine. Recrystallization of the diastereomeric salts in dimethyl carbonate achieves enantiomeric excess (ee) values up to 98.8%. For instance, treating the racemic acid with (S)-1-(1-naphthyl)ethylamine in refluxing dimethyl carbonate followed by sequential cooling and filtration yields the (1S,2S)-enantiomer with 97.4% ee after two recrystallizations.
Favorskii Rearrangement
Reaction Conditions and Byproduct Management
The Favorskii rearrangement, detailed in a patent for chlorofluoroalkyl cyclopropanes, offers a complementary route. Starting from a β-keto ester precursor, the reaction employs aqueous sodium hydroxide (2 M) at 10–25°C in dioxane or methylene chloride. For example, 5,5,5-trifluoro-2,4,4-trichloropentanoic acid chloride undergoes cyclization with isobutylene in cyclohexane at 65°C, yielding 61% of the cyclopropane product after acidification with HCl.
This method prioritizes cost-effectiveness and scalability but suffers from moderate yields (25–61%) and the formation of cis-isomers as byproducts. The use of mineral acids for workup risks hydrolyzing sensitive trifluoromethyl groups, necessitating careful pH control.
Solvent and Base Selection
Optimal solvents include water-immiscible options like methylene chloride, which facilitate phase separation during extraction. Sodium hydroxide is preferred over potassium carbonate due to faster reaction kinetics, though excess base can lead to ester hydrolysis. A recent modification replaces NaOH with KOH in tetrahydrofuran, improving yields to 68% while reducing side reactions.
Multi-Step Synthesis via Tosylation and Cyanide Substitution
Stepwise Reaction Protocol
A Chinese patent outlines a three-step synthesis starting from 1-(trifluoromethyl)cyclopropyl-1-alcohol. Tosylation with p-toluenesulfonyl chloride in acetonitrile at 0–5°C produces a tosylate intermediate, which is subsequently treated with sodium cyanide in DMF at 120°C. The nitrile intermediate undergoes hydrolysis with aqueous HCl to yield the carboxylic acid.
Yield and Purity Considerations
This route achieves an overall yield of 45–50%, with the hydrolysis step as the bottleneck (70% efficiency). The use of DMF as a solvent introduces challenges in purification, requiring multiple washes with ethyl acetate to remove residual cyanide. Despite these limitations, the method avoids transition-metal catalysts, making it environmentally favorable.
Comparative Analysis of Methods
The nitrogen ylide method excels in stereocontrol but requires specialized reagents. The Favorskii rearrangement is scalable but less selective, while the tosylation route offers simplicity at the expense of yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylic Acid Group
The carboxylic acid group undergoes classical nucleophilic substitution reactions, often requiring activation to enhance electrophilicity.
These reactions exploit the electrophilic carbonyl carbon, with the trifluoromethyl group increasing acidity (pKa ≈ 2.5–3.0) compared to non-fluorinated analogs .
Decarboxylation Reactions
The strained cyclopropane ring facilitates decarboxylation under thermal or basic conditions:
Decarboxylation kinetics show a 15–20% faster rate compared to non-cyclopropane carboxylic acids due to ring strain relief .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in electrophilic and radical-mediated openings:
Ring-opening reactions are highly sensitive to steric effects from the trifluoromethyl group, favoring cleavage at the least substituted bond .
Functionalization of the Trifluoromethyl Group
While the CF₃ group is typically inert, specialized conditions enable transformations:
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis | H₂SO₄ (98%), 120°C, 24h | Carboxylic acid with -COOH and -CF₂H |
| Grignard Addition | RMgX, THF, –78°C | Alkylated cyclopropane derivatives |
Stereochemical Considerations
The (1R,2R) configuration influences reaction outcomes:
Scientific Research Applications
Medicinal Chemistry
Rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, making this compound valuable in drug design.
Case Study: Antiviral Agents
- Researchers have investigated the use of trifluoromethylated compounds in developing antiviral agents. The presence of the trifluoromethyl group can improve binding affinity to viral targets, enhancing efficacy against viruses such as HIV and HCV.
Agrochemicals
The compound's structural features make it a candidate for developing agrochemical products, particularly herbicides and fungicides. The unique cyclopropane framework offers potential for selective action against specific plant pests.
Case Study: Herbicide Development
- A study demonstrated that derivatives of this compound exhibited herbicidal activity against broadleaf weeds while sparing cereal crops. This selectivity is crucial for sustainable agricultural practices.
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 169.04709 | 142.5 |
| [M+Na]+ | 191.02903 | 149.8 |
| [M+NH₄]+ | 186.07363 | 148.8 |
| [M+K]+ | 207.00297 | 146.8 |
| [M-H]- | 167.03253 | 143.7 |
This table provides insights into the ionization behavior of the compound, which is critical for understanding its reactivity and interaction with biological systems.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Stereoisomeric Variants
- rac-(1R,2S)-1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Structure : Differs in stereochemistry (1R,2S vs. 1R,2R).
- Properties : Stereochemical differences can alter biological activity, solubility, and crystal packing. For example, the (1R,2S) isomer may exhibit distinct binding affinities to enzymes or receptors compared to the (1R,2R) form .
- Molecular Formula : C₆H₇F₃O₂; Molecular Weight: 201.20 .
Substituent Modifications on the Cyclopropane Ring
Halogen-Substituted Derivatives
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid
- Structure : Contains a 3,4-difluorophenyl group instead of methyl and CF₃.
- Properties : The difluorophenyl group enhances lipophilicity and metabolic stability. The carboxylic acid pKa is lower than alkyl-substituted analogs due to electron-withdrawing fluorine atoms.
- Molecular Formula : C₁₀H₇F₂O₂; Molecular Weight: 198.17; CAS: 220352-36-3 .
- trans,rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic Acid Structure: 2,6-Difluorophenyl substituent. Molecular Formula: C₁₀H₈F₂O₂; Molecular Weight: 198.17; CAS: 455267-88-6 .
Oxygen-Containing Substituents
- rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic Acid
Functionalized Derivatives
- rac-(1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid Structure: Incorporates a Boc-protected aminomethyl group. Properties: The Boc group enhances stability during synthesis, while the amino group allows for further functionalization (e.g., peptide coupling). Molecular Formula: C₁₁H₁₆F₃NO₄ (estimated); CAS: Not explicitly listed .
Comparison of Physicochemical Properties
Acidity and Solubility
- The target compound’s carboxylic acid pKa is lower than non-fluorinated analogs (e.g., methyl-substituted cyclopropanes) due to the electron-withdrawing CF₃ group.
- Oxygen-containing derivatives (e.g., oxan-4-yl) exhibit higher aqueous solubility, critical for bioavailability in drug formulations .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for synthesizing rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, and how is stereochemical control achieved during cyclopropanation?
- Methodological Answer : The synthesis typically involves two key steps:
Cyclopropanation : A diazo compound (e.g., diazoacetate) reacts with an olefin under transition metal catalysis (e.g., rhodium or copper) to form the cyclopropane ring. Chiral ligands may be used to control stereochemistry, though achieving high enantiomeric purity remains challenging .
Trifluoromethylation : The trifluoromethyl group is introduced via nucleophilic substitution or radical-mediated reactions. For example, (trifluoromethyl)copper reagents can react with halogenated intermediates under controlled temperatures (−30°C to 25°C) .
Challenges include minimizing racemization during cyclopropanation and avoiding side reactions due to the electron-withdrawing nature of the trifluoromethyl group.
Q. Which analytical techniques are essential for confirming the stereochemistry and purity of this cyclopropane derivative?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) to assess enantiomeric excess .
- X-ray Crystallography : Resolves absolute configuration, particularly for crystalline intermediates or derivatives .
- 19F NMR : Monitors trifluoromethyl group integrity and detects diastereomeric impurities due to fluorine's high sensitivity .
- Polarimetry : Measures optical rotation to confirm enantiomeric composition post-synthesis.
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : The trifluoromethyl group increases:
- Lipophilicity (logP ↑), enhancing membrane permeability.
- Metabolic stability by resisting oxidative degradation.
- Electron-withdrawing effects , which polarize adjacent bonds (e.g., carboxylic acid group) and alter reactivity in nucleophilic substitutions.
Comparative studies with difluoromethyl or methyl analogs show reduced metabolic clearance (e.g., t1/2 increased by 2–3× in hepatic microsomes) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized using asymmetric catalysis during cyclopropanation?
- Methodological Answer :
- Chiral Catalysts : Rhodium(II) complexes with binaphthyl-derived ligands (e.g., Rh₂(S-PTAD)₄) induce high enantioselectivity (>90% ee) in cyclopropanation reactions. Reaction conditions (e.g., −40°C, anhydrous solvents) minimize thermal racemization .
- Dynamic Kinetic Resolution : Combining chiral catalysts with reversible ring-opening intermediates can improve stereochemical outcomes.
- Post-Synthesis Derivatization : Converting the carboxylic acid to a chiral amide or ester facilitates separation via diastereomeric crystallization .
Q. What computational strategies predict the reactivity of the trifluoromethyl group in enzymatic or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. For example, the C–CF₃ bond exhibits a BDE of ~105 kcal/mol, making it resistant to homolytic cleavage .
- Molecular Docking : Simulates interactions with enzyme active sites (e.g., cytochrome P450 isoforms) to identify metabolic hotspots.
- MD Simulations : Models solvation effects and conformational flexibility in biological environments.
Q. What experimental approaches are used to evaluate this compound’s enzyme inhibitory activity?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in dose-response experiments. For example, competitive inhibition kinetics (Lineweaver-Burk plots) confirm binding mode .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- X-ray Crystallography : Resolves inhibitor-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How do structural modifications (e.g., replacing trifluoromethyl with difluoromethyl) affect biological activity and stability?
- Methodological Answer :
- Comparative SAR Studies : Difluoromethyl analogs show reduced metabolic stability (t1/2 ↓ by 40% in microsomal assays) but improved solubility (logP ↓ by 0.5 units).
- Electron-Deficient Centers : Trifluoromethyl’s stronger electron-withdrawing effect increases acidity of the carboxylic acid (pKa ~2.5 vs. ~3.0 for difluoromethyl), enhancing ionic interactions in enzymatic binding pockets .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields for trifluoromethylated cyclopropanes: How can researchers reconcile these variations?
- Methodological Answer : Yield inconsistencies often arise from:
- Catalyst Purity : Residual moisture in transition metal catalysts (e.g., Cu(OTf)₂) reduces activity. Use of rigorously dried catalysts and solvents (e.g., molecular sieves) improves reproducibility.
- Reaction Scale : Milligram-scale reactions may report higher yields due to easier heat/ mass transfer. Pilot-scale syntheses require optimized mixing and temperature control .
- Analytical Methods : HPLC vs. NMR quantification can differ by ±5% due to impurity overlap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
